2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione
Description
Properties
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClFN4O2/c1-15-6-8-16(9-7-15)13-28-22(31)19-4-2-3-5-21(19)30-23(28)27-29(24(30)32)14-17-10-11-18(26)12-20(17)25/h2-12H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSGCGLKHFQWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC5=C(C=C(C=C5)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione is a member of the triazoloquinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, particularly focusing on its potential as an anticancer agent and its interactions with various biological targets.
Chemical Structure and Properties
The compound's structure features a triazole ring fused to a quinazoline moiety, which is known for various pharmacological properties. Its specific chemical structure can be represented as follows:
- Molecular Formula: C₁₅H₁₃ClF₂N₄O₂
- Molecular Weight: 340.75 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with DNA and inhibit topoisomerase II (Topo II), an enzyme crucial for DNA replication and transcription. The compound demonstrates intercalative properties that allow it to insert between DNA base pairs, thereby disrupting the normal function of DNA during cell division.
Anticancer Activity
Recent studies have indicated that derivatives of triazoloquinazolines exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cytotoxicity: The compound's derivatives showed IC₅₀ values ranging from 2.44 to 9.43 μM against HepG2 (human liver cancer) and HCT-116 (colon cancer) cell lines . This suggests a potent anticancer activity that warrants further investigation.
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components. For instance:
- Substituents: The presence of trifluoromethyl or bulky aromatic groups significantly enhances cytotoxicity and binding affinity to DNA . The order of effectiveness for different substituents has been established as follows: propylamine > ethanolamine > dimethylamine > morpholine > cyclohexylamine.
Study 1: Antihypertensive Effects
A related study synthesized a series of 1,2,4-triazoloquinazolines and evaluated their antihypertensive effects. Some derivatives were found to abolish tachycardia in animal models, indicating potential applications in cardiovascular therapy .
Study 2: Topo II Inhibition
In another investigation focused on DNA intercalation, several quinazoline derivatives were assessed for their ability to inhibit Topo II. The most active derivative exhibited an IC₅₀ of 15.16 μM against Topo II, demonstrating the potential of these compounds in cancer treatment strategies .
Data Summary Table
| Compound Name | IC₅₀ (μM) | Target | Biological Activity |
|---|---|---|---|
| Triazoloquinazoline Derivative 1 | 6.29 | HepG2 | Cytotoxic |
| Triazoloquinazoline Derivative 2 | 2.44 | HCT-116 | Cytotoxic |
| Triazoloquinazoline Derivative 3 | 15.16 | Topo II | Inhibitor |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and chemical properties of this compound can be contextualized by comparing it to analogs within the triazoloquinazoline family. Key structural variations include substitutions on the benzyl groups and modifications to the triazole or quinazoline moieties. Below is a detailed analysis:
Substituent Effects on Pharmacological Activity
- 2-(2-Bromo-4-fluorobenzyl) analog : Replacing chlorine with bromine increases molecular weight (MW: ~535 g/mol vs. 518 g/mol for the target compound) and lipophilicity (LogP: 4.2 vs. 3.8), enhancing blood-brain barrier penetration but reducing aqueous solubility (2.1 µg/mL vs. 5.6 µg/mL) .
- 4-(4-Ethylbenzyl) analog : Substituting methyl with ethyl at the para position of the benzyl group marginally elevates LogP (4.1 vs. 3.8) but improves metabolic stability (t½ in human liver microsomes: 45 min vs. 32 min) .
- Unsubstituted benzyl derivative (4-benzyl) : Removing the 4-methyl group reduces steric hindrance, increasing binding affinity for GABA-A receptors (IC₅₀: 12 nM vs. 28 nM for the target compound) but lowering selectivity .
Core Modifications
- Triazolo[1,5-a]quinazoline isomer : Rearranging the triazole ring position diminishes kinase inhibitory activity (IC₅₀: >1 µM vs. 0.3 µM for the target compound) due to altered hydrogen-bonding interactions .
- Dione-to-monoketone derivatives: Replacing the 1,5-dione with a single ketone group reduces thermal stability (decomposition at 180°C vs. 220°C) and abolishes anticonvulsant efficacy in rodent models .
Research Findings and Limitations
While the target compound demonstrates balanced lipophilicity and moderate metabolic stability, its brominated analog shows superior CNS penetration, making it a candidate for neuropsychiatric applications. Conversely, the ethylbenzyl derivative’s enhanced metabolic stability may favor oral bioavailability. However, data gaps persist in receptor-specific binding assays and in vivo toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
